molecular formula C18H21O5S- B10785091 Estrone 3-sulfate

Estrone 3-sulfate

Cat. No.: B10785091
M. Wt: 349.4 g/mol
InChI Key: JKKFKPJIXZFSSB-CBZIJGRNSA-M
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Description

Estrone 3-sulfate, also known as estra-1,3,5(10)-trien-17-one 3-sulfate, is a naturally occurring estrane steroid and a derivative of estrone. It is an estrogen conjugate or ester, specifically the C3 sulfate ester of estrone. This compound is biologically inactive but can be converted into estrone, an active estrogen, by the enzyme steroid sulfatase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Estrone 3-sulfate can be synthesized through the sulfation of estrone. The reaction typically involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out in an organic solvent such as pyridine or dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound involves the sulfation of estrone using sulfur trioxide or sulfuric acid in the presence of a suitable solvent. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Estrone 3-sulfate undergoes various chemical reactions, including hydrolysis, reduction, and conjugation.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Estrone

    Reduction: Estradiol 3-sulfate

    Conjugation: Various conjugated estrogens

Mechanism of Action

Estrone 3-sulfate is biologically inactive but can be converted to estrone by the enzyme steroid sulfatase. Estrone can then be further converted to estradiol, a potent estrogen, by the enzyme 17β-hydroxysteroid dehydrogenase. Estradiol binds to estrogen receptors in target cells, leading to the activation of gene transcription and the production of proteins that mediate the physiological effects of estrogens .

Comparison with Similar Compounds

  • Estradiol 3-sulfate
  • Estriol 3-sulfate
  • Estrone glucuronide

Properties

Molecular Formula

C18H21O5S-

Molecular Weight

349.4 g/mol

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/p-1/t14-,15-,16+,18+/m1/s1

InChI Key

JKKFKPJIXZFSSB-CBZIJGRNSA-M

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-]

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-]

Origin of Product

United States

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